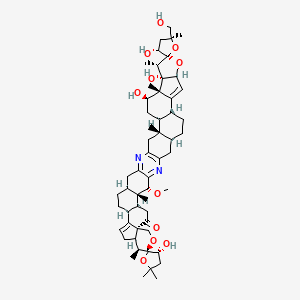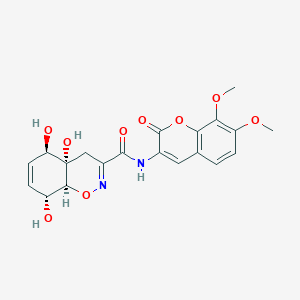
Mauritianin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mauritianin is a flavonoid glycoside isolated from the flowers and leaves of Acalypha indica and Astragalus monspessulanus subsp. monspessulanus . It is known for its cytoprotective activity and its role as a topoisomerase I inhibitor . This compound has been studied for its potential hepatoprotective, nephroprotective, and neuroprotective effects .
Preparation Methods
Mauritianin can be isolated from natural sources such as Acalypha indica and Astragalus species . The extraction process typically involves the use of solvents like ethanol or methanol. The compound can also be synthesized through glycosylation reactions involving kaempferol .
Chemical Reactions Analysis
Mauritianin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its glycoside moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically modified flavonoid glycosides .
Scientific Research Applications
Mauritianin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid glycosides and their chemical properties.
Biology: This compound is studied for its cytoprotective effects and its ability to inhibit topoisomerase I, which is crucial for DNA replication
Medicine: Research has shown its potential hepatoprotective, nephroprotective, and neuroprotective effects, making it a candidate for drug development
Industry: It is used in the formulation of green soaps and other natural products.
Mechanism of Action
Mauritianin exerts its effects primarily through the inhibition of topoisomerase I . This enzyme is essential for DNA replication and transcription. By stabilizing the covalent complex between DNA and topoisomerase I, this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death . This mechanism is particularly useful in cancer research, where topoisomerase inhibitors are used as chemotherapeutic agents .
Comparison with Similar Compounds
Mauritianin is unique among flavonoid glycosides due to its specific glycosylation pattern and its potent topoisomerase I inhibitory activity . Similar compounds include:
Kaempferol: A flavonoid with similar antioxidant properties but different glycosylation.
Quercetin: Another flavonoid with a broader range of biological activities but less specific topoisomerase inhibition.
Rutin: A glycoside of quercetin with similar antioxidant properties but different pharmacokinetics
This compound’s unique structure and potent biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C33H40O19 |
|---|---|
Molecular Weight |
740.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(47-10)46-9-17-21(39)25(43)30(52-32-27(45)24(42)20(38)11(2)48-32)33(50-17)51-29-22(40)18-15(36)7-14(35)8-16(18)49-28(29)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
InChI Key |
WRXVPTMENPZUIZ-MOVIZTNPSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |
Synonyms |
kaempferol 3-O-(2,6-di-O-alpha-L-rhamnopyranosyl)-beta-D-galactopyranoside mauritianin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1S,9S)-1,10-dimethyl-10-azatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-ol](/img/structure/B1250686.png)
